molecular formula C24H26N6O B10922023 6-cyclopropyl-N-[2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl]-3-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide

6-cyclopropyl-N-[2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl]-3-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide

Cat. No.: B10922023
M. Wt: 414.5 g/mol
InChI Key: VWVQHECKUIPQTQ-UHFFFAOYSA-N
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Description

6-CYCLOPROPYL-N~4~-[2-(3,5-DIMETHYL-1H-PYRAZOL-1-YL)ETHYL]-3-METHYL-1-PHENYL-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE is a complex organic compound that belongs to the class of pyrazolopyridines This compound is characterized by its unique structure, which includes a cyclopropyl group, a dimethylpyrazolyl moiety, and a phenyl group attached to a pyrazolopyridine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-CYCLOPROPYL-N~4~-[2-(3,5-DIMETHYL-1H-PYRAZOL-1-YL)ETHYL]-3-METHYL-1-PHENYL-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE typically involves multi-step organic synthesis. One common approach includes the following steps:

    Formation of the pyrazolopyridine core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the cyclopropyl group: This step often involves the use of cyclopropyl halides in the presence of a base to facilitate nucleophilic substitution.

    Attachment of the dimethylpyrazolyl moiety: This can be done through a coupling reaction, such as Suzuki-Miyaura coupling, using appropriate boron reagents.

    Final assembly: The final step involves the coupling of the intermediate with the carboxamide group, which can be achieved through amide bond formation reactions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

6-CYCLOPROPYL-N~4~-[2-(3,5-DIMETHYL-1H-PYRAZOL-1-YL)ETHYL]-3-METHYL-1-PHENYL-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic or electrophilic substitution reactions can be performed on the aromatic rings or the pyrazole moiety.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenated reagents in the presence of a base or acid catalyst.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

6-CYCLOPROPYL-N~4~-[2-(3,5-DIMETHYL-1H-PYRAZOL-1-YL)ETHYL]-3-METHYL-1-PHENYL-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE has several scientific research applications:

Mechanism of Action

The mechanism of action of 6-CYCLOPROPYL-N~4~-[2-(3,5-DIMETHYL-1H-PYRAZOL-1-YL)ETHYL]-3-METHYL-1-PHENYL-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to downstream effects on cellular pathways. For example, it may inhibit a kinase enzyme, thereby blocking a signaling pathway involved in cell proliferation .

Comparison with Similar Compounds

Similar Compounds

    Pyrazolopyrimidines: These compounds share a similar core structure but differ in the attached functional groups.

    Pyrazolotriazines: These compounds have an additional nitrogen atom in the ring structure, leading to different chemical properties.

Uniqueness

6-CYCLOPROPYL-N~4~-[2-(3,5-DIMETHYL-1H-PYRAZOL-1-YL)ETHYL]-3-METHYL-1-PHENYL-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its cyclopropyl and dimethylpyrazolyl moieties contribute to its stability and specificity in binding to molecular targets.

Properties

Molecular Formula

C24H26N6O

Molecular Weight

414.5 g/mol

IUPAC Name

6-cyclopropyl-N-[2-(3,5-dimethylpyrazol-1-yl)ethyl]-3-methyl-1-phenylpyrazolo[3,4-b]pyridine-4-carboxamide

InChI

InChI=1S/C24H26N6O/c1-15-13-16(2)29(27-15)12-11-25-24(31)20-14-21(18-9-10-18)26-23-22(20)17(3)28-30(23)19-7-5-4-6-8-19/h4-8,13-14,18H,9-12H2,1-3H3,(H,25,31)

InChI Key

VWVQHECKUIPQTQ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NN1CCNC(=O)C2=CC(=NC3=C2C(=NN3C4=CC=CC=C4)C)C5CC5)C

Origin of Product

United States

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